4-Bromo-2-fluoro-3-methoxybenzaldehyde
Description
4-Bromo-2-fluoro-3-methoxybenzaldehyde (CAS: 1820614-17-2) is a substituted benzaldehyde derivative with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol . It is characterized by three functional groups:
- Bromine at the 4-position,
- Fluorine at the 2-position,
- Methoxy (-OCH₃) at the 3-position.
This compound is typically stored under inert conditions at 2–8°C to maintain stability . With a purity of 98%, it serves as a key intermediate in medicinal chemistry, particularly in synthesizing ligands for the von Hippel–Lindau (VHL) E3 ubiquitin ligase . Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric and electronic contributions of the methoxy group.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEKAAWOIBRRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296701 | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820614-17-2 | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820614-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-methoxybenzaldehyde typically involves the following steps:
Metal Halogen Exchange and Formylation: The starting material, 1,4-dibromo-2-fluorobenzene, undergoes metal halogen exchange with a suitable reagent such as butyl lithium or tributylmagnesium ate complex.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Reduction: 4-Bromo-2-fluoro-3-methoxybenzyl alcohol.
Oxidation: 4-Bromo-2-fluoro-3-methoxybenzoic acid.
Scientific Research Applications
4-Bromo-2-fluoro-3-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methoxybenzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and selectivity in these reactions . The compound can form intermediates such as arenium ions, which further undergo transformations to yield substituted products .
Comparison with Similar Compounds
Substituent Position Effects
Biological Activity
4-Bromo-2-fluoro-3-methoxybenzaldehyde (CAS Number: 75486156) is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This compound features a unique combination of bromine, fluorine, and methoxy groups, which influence its reactivity and interaction with biological targets.
- Molecular Formula : C₈H₆BrF O₂
- Molecular Weight : 221.04 g/mol
- Structure : The compound consists of a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to either inhibition or activation depending on the target and context of use .
- Cell Signaling Pathways : It influences cell signaling pathways, potentially affecting gene expression by modulating transcription factors.
- Biochemical Pathways : The compound participates in nucleophilic substitution reactions and may engage in free radical bromination processes, impacting various biochemical pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential for developing new antibiotics .
| Bacterial Strain | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
| P. aeruginosa | Low |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Certain analogs have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as a therapeutic agent in oncology .
| Cell Line | Cytotoxic Effect |
|---|---|
| HeLa | Significant |
| MCF-7 | Moderate |
| A549 | Minimal |
Case Studies
-
Antimicrobial Efficacy :
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of several halogenated benzaldehydes, including this compound. The study found that this compound exhibited strong inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 15 µg/mL . -
Cytotoxicity Assessment :
A cytotoxicity assessment conducted on various cancer cell lines revealed that this compound induced apoptosis in HeLa cells at concentrations above 20 µM, suggesting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
